(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-5,5-Difluoro-2-azabicyclo[222]octane-3-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the stereochemical control achieved directly in the same transformation that generates the bicyclic architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and scalable purification techniques, would be applied to produce this compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, reduction reactions may yield alcohols or amines, and substitution reactions may yield a variety of substituted derivatives.
Scientific Research Applications
(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of biological processes and interactions due to its unique structure and properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is structurally similar and has been studied for its potential in drug discovery.
3(5)-Substituted Pyrazoles: These compounds share some structural features and are known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and biological activity compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C8H11F2NO2 |
---|---|
Molecular Weight |
191.17 g/mol |
IUPAC Name |
(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C8H11F2NO2/c9-8(10)3-4-1-2-5(8)6(11-4)7(12)13/h4-6,11H,1-3H2,(H,12,13)/t4?,5?,6-/m0/s1 |
InChI Key |
OGNVZXWDONFIIS-WRVKLSGPSA-N |
Isomeric SMILES |
C1CC2[C@H](NC1CC2(F)F)C(=O)O |
Canonical SMILES |
C1CC2C(NC1CC2(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.